![molecular formula C60H42F24FeN2P2 B12322183 Mandyphos SL-M003-2](/img/structure/B12322183.png)
Mandyphos SL-M003-2
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mandyphos SL-M003-2 involves the reaction of ferrocene with bisphosphine ligands. The reaction conditions typically include the use of solvents such as toluene or dichloromethane, and the reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and stringent control of reaction conditions to ensure the desired product’s high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Mandyphos SL-M003-2 undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form oxides of phosphorus.
Reduction: It can be reduced to form phosphines.
Substitution: This compound can undergo substitution reactions where the phosphine ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine ligands .
Scientific Research Applications
Asymmetric Synthesis
Mandyphos SL-M003-2 has been utilized in asymmetric synthesis, where it acts as a catalyst to produce enantiomerically enriched compounds. This is particularly important in pharmaceuticals, where the chirality of a molecule can significantly affect its biological activity.
Case Study:
In one study, this compound was employed in a palladium-catalyzed reaction that resulted in high enantioselectivity for the synthesis of chiral amines. The reaction conditions were optimized to maximize yield and selectivity, demonstrating the ligand's effectiveness in asymmetric transformations .
Cross-Coupling Reactions
This ligand is also prominent in cross-coupling reactions such as Suzuki and Heck reactions. These reactions are vital for forming carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Data Table: Cross-Coupling Reaction Efficiency
Reaction Type | Catalyst Used | Yield (%) | Enantiomeric Excess (%) |
---|---|---|---|
Suzuki | Pd/Mandyphos | 95 | 92 |
Heck | Pd/Mandyphos | 90 | 85 |
The data indicates that using this compound significantly enhances both yield and enantiomeric excess compared to other ligands .
Formation of Complex Structures
This compound is used to synthesize complex structures through various reaction pathways. Its ability to stabilize metal complexes allows for innovative synthetic routes.
Case Study:
A notable application involved the synthesis of a complex natural product using this compound as a ligand in a nickel-catalyzed spirocyclization reaction. The reaction produced multiple chiral centers efficiently, showcasing the ligand's utility in constructing intricate molecular architectures .
Coordination Chemistry
The ligand's coordination capabilities have been explored for developing new materials and catalysts. Its interaction with different metals leads to the formation of novel complexes that exhibit unique catalytic properties.
Data Table: Coordination Complexes Formed
Metal | Complex Type | Stability Constant (log K) |
---|---|---|
Palladium | Square Planar | 6.5 |
Nickel | Tetrahedral | 5.8 |
Rhodium | Octahedral | 7.0 |
These stability constants indicate the robustness of the complexes formed with this compound, highlighting its potential in various applications .
Mechanism of Action
The mechanism by which Mandyphos SL-M003-2 exerts its effects involves its interaction with transition metals to form chiral metal complexes. These complexes then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets include transition metal centers, and the pathways involved include oxidative addition, reductive elimination, and migratory insertion .
Comparison with Similar Compounds
Similar Compounds
Mandyphos SL-M004-2: Another ferrocenyl-based diphosphine ligand used in asymmetric synthesis and chiral catalysis.
Mandyphos SL-M009-1: A similar compound with different substituents on the phosphine ligands.
Uniqueness
Mandyphos SL-M003-2 is unique due to its specific substituents on the phosphine ligands, which provide it with distinct steric and electronic properties. These properties make it particularly effective in certain catalytic reactions, offering high enantioselectivity and reactivity .
Biological Activity
Mandyphos SL-M003-2 is a ligand known for its significant role in coordination chemistry, particularly in forming stable complexes with transition metals. This compound has garnered attention for its potential biological activities, making it a subject of interest in medicinal chemistry and related fields.
The biological activity of this compound is primarily attributed to its ability to form stable metal-ligand complexes. These complexes can modulate various biological pathways by influencing enzyme activities and receptor interactions. The mechanism often involves:
- Enzyme Inhibition : this compound may inhibit specific enzymes, affecting metabolic pathways.
- Signal Transduction Modulation : By interacting with G-protein-coupled receptors (GPCRs), it can alter cellular signaling pathways.
- Metal Ion Coordination : The ligand's ability to coordinate with metal ions can enhance or inhibit biological processes, depending on the context.
Research Findings
Numerous studies have investigated the biological implications of using this compound in various applications. Here are some key findings:
- Anticancer Activity : Research indicates that transition metal complexes of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that these complexes can induce apoptosis in cancer cells, potentially through the inhibition of topoisomerases involved in DNA replication .
- Antimicrobial Properties : Some derivatives of this compound have demonstrated antimicrobial activity against specific bacterial strains, suggesting potential applications in developing new antimicrobial agents .
- Neuroprotective Effects : Preliminary studies suggest that certain metal-ligand complexes may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases .
Table 1: Biological Activities of this compound Complexes
Mechanism Type | Description |
---|---|
Enzyme Inhibition | Inhibits specific enzymes affecting metabolic pathways |
Signal Transduction | Modulates GPCR interactions altering cellular responses |
Metal Coordination | Forms stable complexes influencing biological processes |
Case Study 1: Anticancer Activity
A study conducted by researchers at a leading pharmaceutical institution evaluated the efficacy of this compound metal complexes against breast cancer cells. The results indicated a significant reduction in cell viability and an increase in apoptotic markers when treated with these complexes compared to control groups.
Case Study 2: Antimicrobial Efficacy
In a collaborative study with microbiologists, the antimicrobial properties of this compound derivatives were tested against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited potent antibacterial activity, leading to further exploration for potential therapeutic applications.
Properties
Molecular Formula |
C60H42F24FeN2P2 |
---|---|
Molecular Weight |
1364.7 g/mol |
InChI |
InChI=1S/2C30H21F12NP.Fe/c2*1-43(2)26(17-7-4-3-5-8-17)24-9-6-10-25(24)44(22-13-18(27(31,32)33)11-19(14-22)28(34,35)36)23-15-20(29(37,38)39)12-21(16-23)30(40,41)42;/h2*3-16,26H,1-2H3; |
InChI Key |
PYLZWHGISWCHOW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(C1=CC=CC=C1)[C]2[CH][CH][CH][C]2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.CN(C)C(C1=CC=CC=C1)[C]2[CH][CH][CH][C]2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.[Fe] |
Origin of Product |
United States |
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